Tripropylphosphine

概要

説明

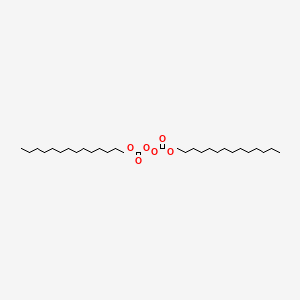

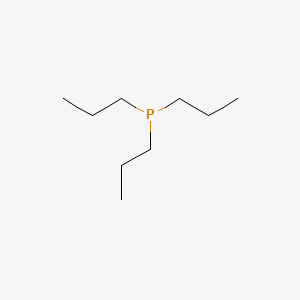

Tripropylphosphine is a tertiary phosphine that is clear, colorless, and pyrophoric . It has a molecular formula of C9H21P and a molecular weight of 160.24 . The chemistry of tri-n-propyl phosphine is typical of most tertiary alkyl phosphines .

Synthesis Analysis

Tripropylphosphine can be prepared by reacting propylmagnesium bromide with phosphorus trichloride or phosphorus tribromide. It can readily be functionalized into phosphonium salts or oxidized with hydrogen peroxide or sulfur to synthesize the relevant phosphine oxide and chalcogenides .

Molecular Structure Analysis

The molecular structure of Tripropylphosphine is represented by the linear formula (CH3CH2CH2)3P . The InChI string is 1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 .

Chemical Reactions Analysis

Tripropylphosphine is commonly used as a ligand in various types of coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

Physical And Chemical Properties Analysis

Tripropylphosphine is a liquid at room temperature with a density of 0.801 g/mL at 25 °C . It has a refractive index of 1.4584 and a boiling point of 72-74 °C/12 mmHg .

科学的研究の応用

Gold Cluster Formation with Phosphine Ligands

- Tripropylphosphine, similar to triphenylphosphine, plays a significant role in the synthesis of stable, closed-shell monolayer protected clusters (MPCs), particularly in the formation of specific closed-shell cluster sizes. This suggests its utility in nanotechnology and materials science (Pettibone & Hudgens, 2011).

Catalytic Applications

- Tripropylphosphine has been used as a nucleophilic catalyst in organic reactions. For instance, in the synthesis of allylazoles and indolizines, it facilitates the addition of azoles to electron-deficient allenes (Virieux, Guillouzic, & Cristau, 2006).

Stabilization in Chemical Reactions

- The reaction of tripropylphosphine with methoxyallene yields a mixture of phosphine oxide and other compounds, demonstrating its stability and reactivity in organic synthesis (Ovakimyan et al., 1999).

Polymer-supported Triphenylphosphine

- While focusing on triphenylphosphine, research has shown that polymer-supported phosphines, including tripropylphosphine variants, are useful in organic synthesis, metal complexes, and natural product synthesis (Moussa, Judeh, & Ahmed, 2019).

Synthesis of Functionalized Compounds

- Tripropylphosphine is used in the synthesis of functionalized compounds, such as 2-aminothiophenes, highlighting its versatility in organic chemistry (Virieux, Guillouzic, & Cristau, 2007).

Noncovalent Interactions in Metal Complexes

- Research on triphenylphosphine complexes suggests that tripropylphosphine could also play a role in forming noncovalent interactions in transition-metal complexes, important in catalysis and material science (Sieffert & Bühl, 2009).

Cross-coupling Reactions

- In metal-catalyzed cross-coupling reactions, tripropylphosphine can be effective, similar to other trialkylphosphines, especially in promoting oxidative addition in aryl halides (Shaughnessy, 2020).

Corrosion Inhibition

- Phosphine compounds, including tripropylphosphine, have been studied for their potential as corrosion inhibitors, particularly for steel in acidic environments (Khamis, Kandil, & Ibrahim, 1995).

Safety And Hazards

Tripropylphosphine is hazardous and air sensitive . It is pyrophoric, meaning it can catch fire spontaneously if exposed to air . It can cause severe skin burns and eye damage . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

将来の方向性

The future directions of Tripropylphosphine research could involve exploring its potential in various types of coupling reactions and its functionalization into phosphonium salts or oxidation into phosphine oxide and chalcogenides . Further studies could also focus on improving safety measures for handling this compound due to its hazardous nature .

特性

IUPAC Name |

tripropylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTAHLRCZMOTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176876 | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripropylphosphine | |

CAS RN |

2234-97-1 | |

| Record name | Tripropylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tripropylphosphine in organometallic chemical vapor deposition (OMCVD)?

A: Tripropylphosphine acts as a stabilizing ligand in organometallic precursors used in OMCVD. For instance, Tripropylphosphine selenide, in combination with dimethylzinc, facilitates the growth of epitaxial ZnSe films at relatively low temperatures (375-450 °C) []. This is crucial for creating high-quality semiconductor materials.

Q2: How does the structure of Tripropylphosphine influence its coordination behavior?

A: Tripropylphosphine, like other trialkylphosphines, acts as a strong σ-donor ligand due to the lone pair of electrons on the phosphorus atom. Its bulky propyl groups impose steric hindrance, influencing the geometry and stability of the resulting metal complexes. For example, in the platinum(II) complex with Tripropylphosphine and ethanethiolate ligands, the steric repulsion between the alkyl groups contributes to the non-planarity of the Pt2S2 bridge and the pyramidal configuration at the sulfur atoms [].

Q3: Are there any alternative ligands to Tripropylphosphine in specific applications?

A: Yes, the choice of phosphine ligand can significantly impact the outcome of a reaction. For example, in the iridium-catalyzed dimerization of terminal alkynes, triarylphosphine complexes selectively yield (E)-enynes for silylethynes, while Tripropylphosphine complexes provide (Z)-enynes for silylalkynes or 1,2,3-butatrienes for tert-alkylethynes []. This highlights how subtle structural changes in the ligand can lead to different product outcomes.

Q4: What analytical techniques are employed to characterize Tripropylphosphine and its complexes?

A4: Various techniques are used to characterize Tripropylphosphine and its derivatives. Common methods include:

- X-ray crystallography: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and overall molecular geometry [, ].

- Vibrational spectroscopy (IR and Raman): These techniques help identify functional groups and study the bonding characteristics within the molecule [].

- Ligand-field spectroscopy: This technique provides information about the electronic structure and geometry of metal complexes with Tripropylphosphine ligands [].

- Mass spectrometry: This technique helps determine the molecular weight and fragmentation patterns of the compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)

![Naphtho[1,2-d]thiazole, 2-(methylthio)-](/img/structure/B1584921.png)